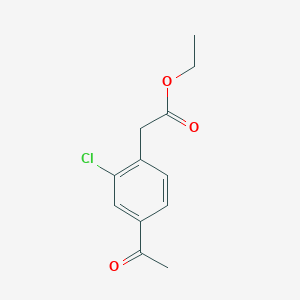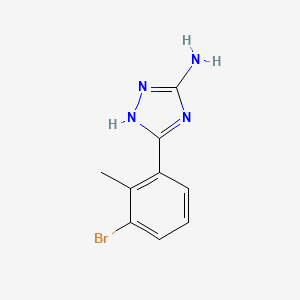
(R)-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate: is a chiral compound that features a benzyl group, a tert-butyldimethylsilyl (TBDMS) protecting group, and a hydroxybutanoate moiety. This compound is of interest in organic synthesis due to its unique structure and reactivity, making it a valuable intermediate in the preparation of various complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate typically involves the protection of the hydroxy group using a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The resulting TBDMS-protected intermediate is then subjected to esterification with benzyl alcohol under acidic conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of ®-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, improved safety, and higher efficiency compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the ester moiety, converting it into primary alcohols.
Substitution: The TBDMS group can be selectively removed under acidic or fluoride ion conditions, allowing for further functionalization of the hydroxy group.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Tetrabutylammonium fluoride (TBAF) or acidic conditions (e.g., HCl) are used to remove the TBDMS group.
Major Products Formed
Oxidation: Formation of benzyl 4-((tert-butyldimethylsilyl)oxy)-2-oxobutanoate.
Reduction: Formation of benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanol.
Substitution: Formation of benzyl 4-hydroxy-2-hydroxybutanoate.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, ®-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate is used as a chiral building block for the synthesis of complex molecules, including pharmaceuticals and natural products .
Biology
The compound serves as a precursor in the synthesis of biologically active molecules, aiding in the study of enzyme mechanisms and metabolic pathways .
Medicine
In medicinal chemistry, it is utilized in the development of drug candidates, particularly those targeting specific enzymes or receptors .
Industry
Industrially, the compound is employed in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and specialty materials .
Wirkmechanismus
The mechanism of action of ®-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate involves its role as a protecting group and chiral auxiliary. The TBDMS group protects the hydroxy functionality during various synthetic transformations, preventing unwanted side reactions. The benzyl ester moiety can be selectively cleaved under hydrogenolysis conditions, allowing for the release of the desired product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl ®-4-((tert-butyldimethylsilyl)oxy)decanoate
- (4R,6R,E)-6-((tert-butyldimethylsilyl)oxy)-4-hydroxydec-2-enoate
- (4S,6R,E)-6-((tert-butyldimethylsilyl)oxy)-4-hydroxydec-2-enoate
Uniqueness
What sets ®-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate apart is its specific combination of a benzyl ester and a TBDMS-protected hydroxy group, which provides unique reactivity and selectivity in synthetic applications .
Eigenschaften
Molekularformel |
C17H28O4Si |
|---|---|
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
benzyl (2R)-4-[tert-butyl(dimethyl)silyl]oxy-2-hydroxybutanoate |
InChI |
InChI=1S/C17H28O4Si/c1-17(2,3)22(4,5)21-12-11-15(18)16(19)20-13-14-9-7-6-8-10-14/h6-10,15,18H,11-13H2,1-5H3/t15-/m1/s1 |
InChI-Schlüssel |
QAQQEKKSOHHHNA-OAHLLOKOSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OCC[C@H](C(=O)OCC1=CC=CC=C1)O |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCC(C(=O)OCC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13672052.png)



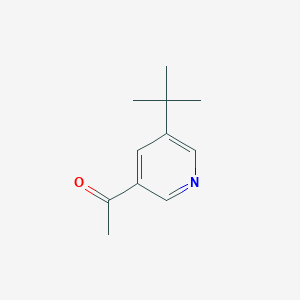

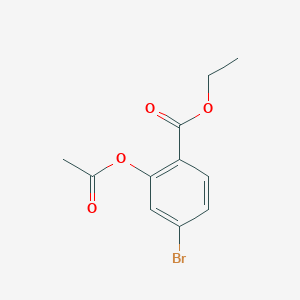

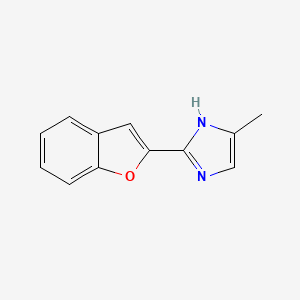
![Methyl 2-methylbenzo[d]thiazole-4-carboxylate](/img/structure/B13672105.png)
